molecular formula C14H9ClFNO4 B12860867 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate

5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate

Cat. No.: B12860867
M. Wt: 309.67 g/mol
InChI Key: HXGROZSDCMOQGS-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate is a fluorinated aromatic compound with a unique molecular structure. It is known for its high purity and is used in various advanced research and synthesis projects. The compound has a molecular weight of 309.68 g/mol and is identified by the CAS number 219500-20-6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 4-(chloromethyl)benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.

Major Products Formed

Scientific Research Applications

5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in studying molecular recognition processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-nitrophenol
  • 4-(Chloromethyl)benzoic acid
  • 5-Fluoro-2-aminophenyl 4-(chloromethyl)benzoate

Uniqueness

5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its high purity and well-defined structure make it particularly valuable in research applications where precision and reliability are crucial .

Properties

Molecular Formula

C14H9ClFNO4

Molecular Weight

309.67 g/mol

IUPAC Name

(5-fluoro-2-nitrophenyl) 4-(chloromethyl)benzoate

InChI

InChI=1S/C14H9ClFNO4/c15-8-9-1-3-10(4-2-9)14(18)21-13-7-11(16)5-6-12(13)17(19)20/h1-7H,8H2

InChI Key

HXGROZSDCMOQGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

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